molecular formula C19H42O2Si2 B14214160 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane CAS No. 530113-81-6

5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane

Cat. No.: B14214160
CAS No.: 530113-81-6
M. Wt: 358.7 g/mol
InChI Key: VRAIDGLXBCSFHI-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is a complex organosilicon compound It features a cyclohexyl group attached to a silicon-oxygen-silicon (Si-O-Si) backbone, with ethyl groups providing additional steric bulk

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane typically involves the hydrosilylation of aliphatic and aromatic carboxylic acids. This reaction is catalyzed by boron-based catalysts such as tris(pentafluorophenyl)borane (B(C6F5)3), which operates under mild conditions. The reaction favors bulky tertiary silanes to selectively produce disilyl acetals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane undergoes several types of chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert siloxanes back to silanes.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require catalysts like platinum or palladium complexes.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various alkyl or aryl-substituted silanes.

Scientific Research Applications

5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Si-O-Si backbone allows for flexible binding to various substrates, facilitating catalytic and inhibitory activities. The cyclohexyl and ethyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

530113-81-6

Molecular Formula

C19H42O2Si2

Molecular Weight

358.7 g/mol

IUPAC Name

[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane

InChI

InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3

InChI Key

VRAIDGLXBCSFHI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC

Origin of Product

United States

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